molecular formula C11H13NO5 B14145829 Carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester CAS No. 3655-28-5

Carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester

Cat. No.: B14145829
CAS No.: 3655-28-5
M. Wt: 239.22 g/mol
InChI Key: MVALIGSLMJUNEO-UHFFFAOYSA-N
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Description

Carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a chemical compound that features a unique structure combining a carbamic acid ester with a 1,4-benzodioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester typically involves the reaction of 2-(1,4-benzodioxan-2-yl)-2-hydroxyethanol with a suitable carbamoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with nucleophiles like amines to form carbamates.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(1,4-benzodioxan-2-yl)-2-oxoethyl carbamate.

    Reduction: 2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamine.

    Substitution: 2-(1,4-benzodioxan-2-yl)-2-aminomethyl carbamate.

Scientific Research Applications

Carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The 1,4-benzodioxane moiety can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-2-carboxylic acid: Similar structure but lacks the carbamate group.

    2-(1,4-Benzodioxan-2-yl)ethanol: Similar structure but lacks the carbamate ester functionality.

    2-(1,4-Benzodioxan-2-yl)ethylamine: Similar structure but contains an amine group instead of a carbamate ester.

Uniqueness

Carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is unique due to the presence of both the 1,4-benzodioxane moiety and the carbamate ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

3655-28-5

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-hydroxyethyl] carbamate

InChI

InChI=1S/C11H13NO5/c12-11(14)17-10(13)5-7-6-15-8-3-1-2-4-9(8)16-7/h1-4,7,10,13H,5-6H2,(H2,12,14)

InChI Key

MVALIGSLMJUNEO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CC(O)OC(=O)N

Origin of Product

United States

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